molecular formula C14H17ClFNO4S B6503836 2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396785-37-7

2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B6503836
CAS No.: 1396785-37-7
M. Wt: 349.8 g/mol
InChI Key: OKJBJLBFXOBOKF-UHFFFAOYSA-N
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Description

This compound features a spiro[3.5]nonane core with 6,8-dioxa (two oxygen atoms) and 2-aza (one nitrogen) heteroatoms. The rigid spiro architecture contributes to conformational restriction, a desirable trait in drug design for target selectivity .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4S/c1-13(2)20-8-14(9-21-13)6-17(7-14)22(18,19)10-3-4-12(16)11(15)5-10/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBJLBFXOBOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Aromatic Sulfonyl/Other Acyl Groups

Table 1: Key Structural and Functional Differences
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Features Source
Target Compound 3-chloro-4-fluorobenzenesulfonyl C₁₅H₁₈ClFNO₄S 378.82 Sulfonyl, dual halogen, rigid spiro -
2-(2-Chlorobenzoyl) analogue 2-chlorobenzoyl C₁₅H₁₈ClNO₃ 295.76 Benzoyl, single halogen
2-((5-Bromothiophen-2-yl)sulfonyl) analogue 5-bromo-2-thiophenesulfonyl C₁₃H₁₇BrNO₄S₂ 426.36 Thiophene, bromine, sulfonyl
Parent spiro compound (unsubstituted) None C₉H₁₅NO₂ 183.22 Base spiro structure

Key Findings :

  • Halogen Positioning : The 3-chloro-4-fluoro substitution on the benzene ring may enhance lipophilicity and π-π stacking compared to ortho-substituted analogues (e.g., 2-chlorobenzoyl) .
  • Heteroaromatic vs. Benzene : The bromothiophene-sulfonyl analogue () has a sulfur-containing aromatic ring, which could alter electronic distribution and binding interactions compared to the benzene-based target compound .

Analogues with Varied Heteroatoms in the Spiro Core

Table 2: Heteroatom Modifications in the Spiro System
Compound Name Core Heteroatoms Key Functional Groups Molecular Weight Source
Target Compound 2-aza, 6,8-dioxa Sulfonyl, dual halogen 378.82 -
7,7-Dimethyl-6,8-dioxa-2-thia-spiro[3.5]nonane 2-thia, 6,8-dioxa Benzylthio, iodomethyl 392.03
7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane 2-selena, 6,8-dioxa Selenium-containing spiro -

Key Findings :

  • Sulfur vs. Nitrogen : The 2-thia analogue () replaces nitrogen with sulfur, reducing basicity and altering ring strain. Sulfur’s larger atomic size may impact crystal packing and solubility .
  • Selenium Substitution : The selena analogue () introduces a heavy atom, which could influence redox properties and electronic polarizability compared to the target compound’s nitrogen-based core .

Analogues with Functional Group Variations

Table 3: Substituent Diversity in Spiro Compounds
Compound Name Functional Group Molecular Weight Key Properties Source
7-Azaspiro[3.5]nonan-2-ol HCl Hydroxyl 223.72 Hydrogen bond donor/acceptor
2-(4-Chlorophenoxy) analogue Phenoxy ether, ketone - Ether linkage, lipophilic
7-Aminomethylspiro[3.5]nonane Aminomethyl 153.26 Primary amine, basic

Key Findings :

  • Hydrogen Bonding: The hydroxyl group in 7-azaspiro[3.5]nonan-2-ol HCl () allows for strong hydrogen bonding, unlike the sulfonyl group in the target compound, which acts primarily as an acceptor .
  • Aminomethyl vs.

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